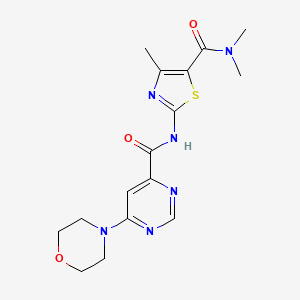

5-Isopropoxy-2-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

5-Isopropoxy-2-nitrophenol is a compound with specific chemical properties that have found applications in various scientific research areas. While explicit studies directly addressing 5-Isopropoxy-2-nitrophenol were not found, insights can be drawn from research involving similar nitrophenol compounds and their derivatives. These studies highlight the broader context of nitrophenol applications in environmental science, biochemistry, and materials science.

Environmental Science and Remediation

Nitrophenols, including compounds similar to 5-Isopropoxy-2-nitrophenol, are recognized for their environmental impact and the study of their degradation pathways. For instance, research on nitrophenol degradation gene clusters in gram-positive bacteria emphasizes the environmental significance of understanding nitrophenol metabolism, which is crucial for bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004). Additionally, studies on the adsorption mechanism of phenol and 2-nitrophenol on biochar provide insights into removing these compounds from water, highlighting their relevance in water purification technologies (Li et al., 2019).

Biochemical Research

In biochemistry, the reactivity of nitrophenol compounds towards various enzymatic reactions is of interest. For example, the hydroxylation of p-nitrophenol in rabbit hepatic microsomes explores the enzymatic pathways relevant to toxicology and pharmacology (Koop, 1986). Such studies can inform on the metabolic processing of nitrophenol derivatives, potentially including 5-Isopropoxy-2-nitrophenol, and their effects on biological systems.

Materials Science

Nitrophenol compounds are also utilized in materials science, for instance, in the development of electrochemical sensors and catalysts. The use of nitrophenol derivatives for the detection and reduction of hazardous substances, as seen in the study of gold nanoparticles decorated multiwalled carbon nanotubes for the reduction of 4-nitrophenol (Al-Kahtani et al., 2018), suggests potential applications of 5-Isopropoxy-2-nitrophenol in similar contexts.

将来の方向性

While specific future directions for 5-Isopropoxy-2-nitrophenol are not available, nitrophenols are an important class of organic molecules with broad applications in organic synthesis, medicinal chemistry, and materials science . Their photooxidation is effective in producing secondary organic aerosols .

作用機序

Target of Action

Nitrophenol compounds, which include 5-isopropoxy-2-nitrophenol, are known to interact with various enzymes and proteins within the cell .

Mode of Action

Nitrophenols, in general, can interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is needed to fully understand the specific interactions of 5-Isopropoxy-2-nitrophenol with its targets.

Biochemical Pathways

Nitrophenols have been shown to be involved in various biochemical pathways, often resulting in significant downstream effects

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Isopropoxy-2-nitrophenol are not well-studied. Understanding these properties is crucial for determining the bioavailability of the compound. More research is needed in this area .

Result of Action

Nitrophenols can have various effects at the molecular and cellular level, often leading to changes in cellular function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Isopropoxy-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect how 5-Isopropoxy-2-nitrophenol interacts with its targets and its overall effectiveness .

特性

IUPAC Name |

2-nitro-5-propan-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVBULCXIBJLDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2715883.png)

![2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2715887.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2715892.png)

![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)

![1-[2-(Dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2715896.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2715901.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715903.png)